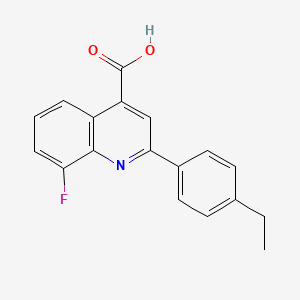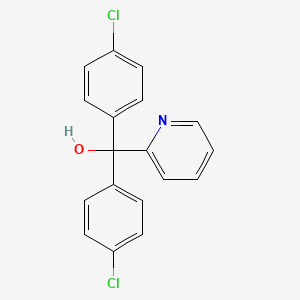![molecular formula C16H15ClN2O4 B14798396 4-chloro-N'-[(2-methoxyphenoxy)acetyl]benzohydrazide](/img/structure/B14798396.png)
4-chloro-N'-[(2-methoxyphenoxy)acetyl]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N’-[(2-methoxyphenoxy)acetyl]benzohydrazide is an organic compound with the molecular formula C16H15ClN2O4 It is a derivative of benzohydrazide, characterized by the presence of a chloro group and a methoxyphenoxyacetyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N’-[(2-methoxyphenoxy)acetyl]benzohydrazide typically involves the reaction of 4-chlorobenzohydrazide with 2-methoxyphenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-chloro-N’-[(2-methoxyphenoxy)acetyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-chloro-N’-[(2-methoxyphenoxy)acetyl]benzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-chloro-N’-[(2-methoxyphenoxy)acetyl]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- 4-chloro-N’-[(2-methoxybenzylidene)benzohydrazide
- 4-chloro-N’-(2-chloroacetyl)benzohydrazide
- 4-chloro-N’-[(E)-(4-methoxyphenyl)methylene]benzohydrazide
Comparison: Compared to these similar compounds, 4-chloro-N’-[(2-methoxyphenoxy)acetyl]benzohydrazide is unique due to the presence of the methoxyphenoxyacetyl group. This structural feature may confer distinct chemical properties and biological activities, making it suitable for specific applications that other compounds may not fulfill.
Eigenschaften
Molekularformel |
C16H15ClN2O4 |
|---|---|
Molekulargewicht |
334.75 g/mol |
IUPAC-Name |
4-chloro-N'-[2-(2-methoxyphenoxy)acetyl]benzohydrazide |
InChI |
InChI=1S/C16H15ClN2O4/c1-22-13-4-2-3-5-14(13)23-10-15(20)18-19-16(21)11-6-8-12(17)9-7-11/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
InChI-Schlüssel |
DIVCFWSYGVDSOX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1OCC(=O)NNC(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B14798315.png)
![2-[(Methylamino)methyl]-4(3H)-quinazolinone dihydrochloride dihydrate](/img/structure/B14798316.png)


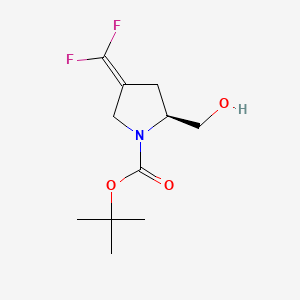
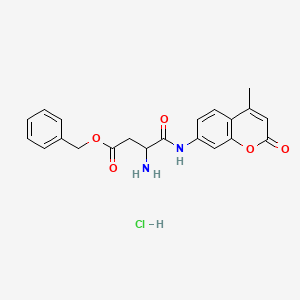
![7-[5-Hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14798366.png)
![2-amino-N-cyclopropyl-N-[(2,3-dichlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14798368.png)
![3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methoxy]propanoic acid](/img/structure/B14798372.png)
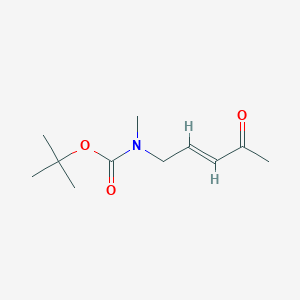

![[(10S,13S)-2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B14798380.png)
